molecular formula C16H19BrF3NO2 B8201438 tert-Butyl 3-bromo-4-(trifluoromethyl)benzyl(cyclopropyl)carbamate

tert-Butyl 3-bromo-4-(trifluoromethyl)benzyl(cyclopropyl)carbamate

Cat. No.: B8201438
M. Wt: 394.23 g/mol
InChI Key: BWGXAUBBLYOQTL-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-(trifluoromethyl)benzyl(cyclopropyl)carbamate is a complex organic compound featuring a tert-butyl group, a bromine atom, a trifluoromethyl group, and a cyclopropylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-4-(trifluoromethyl)benzyl(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the core benzyl structure. One common method involves the bromination of 4-(trifluoromethyl)toluene to introduce the bromine atom at the 3-position. This is followed by the introduction of the tert-butyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the carbamate group by reacting the intermediate with cyclopropyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-4-(trifluoromethyl)benzyl(cyclopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Agents such as lithium aluminum hydride can be used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic conditions can be used to hydrolyze the carbamate group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can yield products with additional oxygen-containing functional groups.

    Reduction Products: Reduction can yield products with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-bromo-4-(trifluoromethyl)benzyl(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropyl groups on biological activity. It can serve as a model compound for investigating the interactions of these functional groups with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a promising candidate for further development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-(trifluoromethyl)benzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopropylcarbamate moiety can modulate its overall biological activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-bromo-4-(trifluoromethyl)benzyl(cyclopropyl)carbamate
  • This compound
  • This compound

Uniqueness

This compound stands out due to its combination of a trifluoromethyl group and a cyclopropylcarbamate moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group enhances its metabolic stability, while the cyclopropylcarbamate moiety contributes to its overall biological activity.

Properties

IUPAC Name

tert-butyl N-[[3-bromo-4-(trifluoromethyl)phenyl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrF3NO2/c1-15(2,3)23-14(22)21(11-5-6-11)9-10-4-7-12(13(17)8-10)16(18,19)20/h4,7-8,11H,5-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGXAUBBLYOQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)C(F)(F)F)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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